N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms, an oxyphenyl group, and a difluorobenzamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dichloropyridine with 4-hydroxyphenyl isocyanate to form the intermediate 4-(3,5-dichloropyridin-2-yloxy)phenyl isocyanate. This intermediate is then reacted with 2,6-difluorobenzamide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reaction time is common to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol
- N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazine carbothioamide
Uniqueness
N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67174-79-2 |
---|---|
Molecular Formula |
C19H11Cl2F2N3O3 |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
N-[[4-(3,5-dichloropyridin-2-yl)oxyphenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C19H11Cl2F2N3O3/c20-10-8-13(21)18(24-9-10)29-12-6-4-11(5-7-12)25-19(28)26-17(27)16-14(22)2-1-3-15(16)23/h1-9H,(H2,25,26,27,28) |
InChI Key |
AOSNKKKGDDTYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.